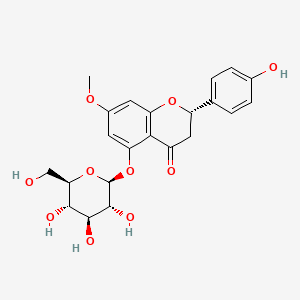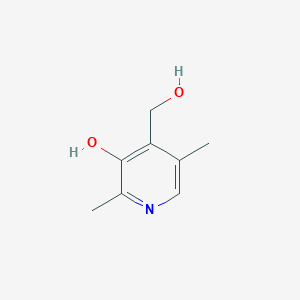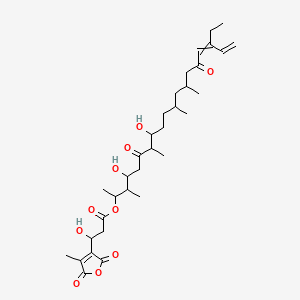
(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
描述
妥奥霉素是一种天然产物,最初从中国浙江省土壤中发现的链霉菌灰色链霉菌中分离出来。后来又在荨麻青霉中发现。妥奥霉素是一种具有独特二烷基马来酸酐部分的线性聚酮化合物,这对于其药理活性至关重要。 它以其对蛋白质磷酸酶 1 的选择性抑制而闻名,并已显示出抗生素、抗真菌、免疫抑制和抗癌特性 .
准备方法
合成路线和反应条件
妥奥霉素的生物合成涉及灰色链霉菌中的两种 I 型聚酮合酶,TtnA 和 TtnB。该过程从乙酰辅酶 A 的加载开始,然后通过连续的克莱森缩合添加四个甲基丙二酰辅酶 A 和三个丙二酰辅酶 A。然后添加一个乙基丙二酰辅酶 A。结合的乙酸酯基团的每个酮通过酮还原酶、脱水酶或烯酰还原酶选择性修饰。 二烷基马来酸酐部分由八种酶分别合成,并通过酯化作用掺入正在生长的聚酮化合物中 .
工业生产方法
妥奥霉素的工业生产可以通过使用链霉菌人工染色体载体系统对其整个生物合成基因簇进行同源和异源表达来刺激。 这种方法可以通过克服其生物合成的严格调控,实现妥奥霉素的更大规模生产 .
化学反应分析
反应类型
妥奥霉素会经历各种化学反应,包括水解和大环化。 妥奥霉素的硫酯酶域由于存在抑制有效去质子化和亲核攻击的特定残基,因此比大环化更倾向于水解 .
常用试剂和条件
妥奥霉素的水解是由硫酯酶域活性位点周围的水分子促成的。 与大环化相比,水解的势垒更低,使水解成为优先反应 .
形成的主要产物
妥奥霉素水解形成的主要产物是一种线性聚酮代谢产物。 相反,大环化可以生成环化的妥奥霉素形式,尽管这种情况不太常见 .
科学研究应用
妥奥霉素具有广泛的科学研究应用:
化学: 它作为研究聚酮生物合成和酶催化反应的模型化合物。
生物学: 妥奥霉素用于研究蛋白质磷酸酶抑制及其对细胞过程的影响。
医药: 它已显示出作为免疫抑制剂的潜力,特别是在 T 细胞特异性免疫抑制中,并且已针对其在结直肠癌和甲状腺癌中的抗癌特性进行了研究
作用机制
妥奥霉素通过选择性抑制蛋白质磷酸酶 1 和蛋白质磷酸酶 2A 发挥作用。这种抑制会破坏各种蛋白质级联反应,导致癌细胞凋亡。 在 T 细胞中,妥奥霉素抑制 T 细胞特异性信号传导介质酪氨酸磷酸化的诱导,影响 T 细胞受体近端信号转导途径 .
与相似化合物的比较
妥奥霉素在结构上类似于妥奥霉素,另一种天然聚酮化合物。妥奥霉素不具有与妥奥霉素相同的免疫抑制活性。 这种差异归因于妥奥霉素独特的聚酮部分,这在其免疫抑制活性中起着至关重要的作用 。 其他类似化合物包括红霉素、阿霉素和雷帕霉素,它们也是具有重要生物活性的聚酮化合物 .
相似化合物的比较
Tautomycetin is structurally similar to tautomycin, another natural polyketide. tautomycin does not possess the same immunosuppressive activity as tautomycetin. This difference is attributed to the distinctive polyketide moiety of tautomycetin, which plays a critical role in its immunosuppressive activity . Other similar compounds include erythromycin, doxorubicin, and rapamycin, which are also polyketides with significant biological activities .
属性
IUPAC Name |
(17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIBGAONSFVVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119757-73-2 | |
| Record name | Tautomycetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119757-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tautomycetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


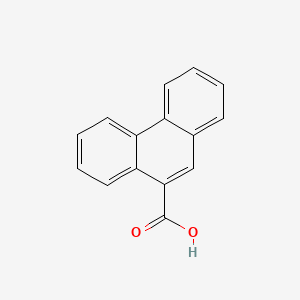
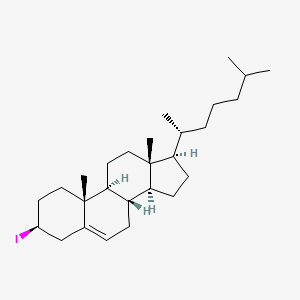

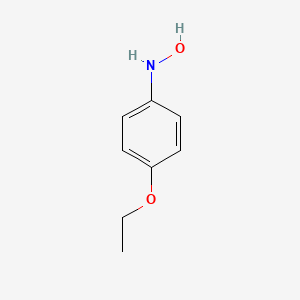
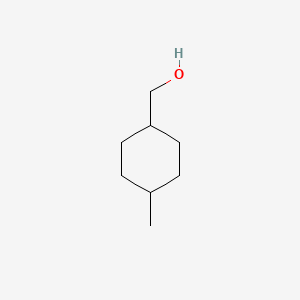
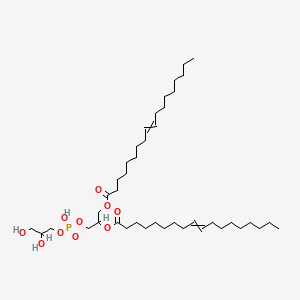
![[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium](/img/structure/B1221682.png)



![6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)
